Introduction: The Significance of a Fluorinated Synthon
Introduction: The Significance of a Fluorinated Synthon
An In-Depth Technical Guide to the Chemical Properties and Applications of 4,4,4-Trifluoro-3-oxobutanoic Acid
4,4,4-Trifluoro-3-oxobutanoic acid, also known as trifluoroacetoacetic acid, is a bifunctional organofluorine compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and drug development.[1] Its structure, which incorporates a carboxylic acid, a ketone, and a highly electronegative trifluoromethyl (CF₃) group, imparts a unique and powerful reactivity profile.[1] This guide, intended for researchers, scientists, and medicinal chemists, provides a comprehensive overview of its core chemical properties, explores the causality behind its reactivity, and details its application as a versatile building block for constructing complex molecular architectures, especially within pharmaceutical contexts.
Core Physicochemical Properties and Structural Analysis
The unique chemical behavior of 4,4,4-Trifluoro-3-oxobutanoic acid stems directly from its molecular structure. The presence of the three fluorine atoms creates a profound electron-withdrawing effect that propagates throughout the molecule, influencing its acidity, reactivity, and conformational preferences.
Physical and Chemical Data Summary
The fundamental properties of 4,4,4-Trifluoro-3-oxobutanoic acid are summarized below. These values provide a quantitative baseline for its handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 400-36-2 | [1][2] |
| Molecular Formula | C₄H₃F₃O₃ | [2] |
| Molecular Weight | 156.06 g/mol | [2][3] |
| Density | ~1.5 g/cm³ | [3][4] |
| Boiling Point | 189.6 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 68.5 ± 27.3 °C | [3] |
| IUPAC Name | 4,4,4-trifluoro-3-oxobutanoic acid | [2] |
| Synonyms | Trifluoroacetoacetic acid, 4,4,4-Trifluoro-3-oxobutyric acid | [1][2] |
The Influence of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is the cornerstone of this molecule's distinct properties. Its intense inductive effect (-I effect) significantly increases the electrophilicity of the adjacent carbonyl carbon and enhances the acidity of the α-protons on the methylene bridge. This electronic influence is a recurring theme that dictates the compound's reactivity in nearly all transformations.
Caption: Inductive effect of the CF₃ group in 4,4,4-Trifluoro-3-oxobutanoic acid.
Keto-Enol Tautomerism: A Stabilized Equilibrium
Like other β-dicarbonyl compounds, 4,4,4-Trifluoro-3-oxobutanoic acid exists as an equilibrium mixture of its keto and enol tautomers. However, the powerful electron-withdrawing nature of the CF₃ group significantly shifts this equilibrium towards the enol form.[5][6] This stabilization arises from the formation of a conjugated system and an intramolecular hydrogen bond, creating a stable six-membered ring. The increased stability of the enol tautomer is a critical aspect of its chemistry, as it dictates which form preferentially reacts under various conditions.[5]
Caption: Keto-enol tautomerism of 4,4,4-Trifluoro-3-oxobutanoic acid.
Note: The placeholder images in the DOT script above should be replaced with actual chemical structure images for a final document.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this molecule provides three primary sites for chemical modification: the carboxylic acid, the ketone, and the active methylene group. This versatility makes it a valuable precursor in organic synthesis.[7]
Reactions at the Carboxylic Acid
The carboxylic acid moiety undergoes standard transformations such as esterification. The ethyl ester, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is a particularly common and commercially available derivative used extensively in synthesis.[8][9]
Reactions Involving the Active Methylene Group
The protons of the central CH₂ group are highly acidic due to the electron-withdrawing effects of both the adjacent trifluoroacetyl and carboxyl groups. This allows for easy deprotonation to form a stabilized enolate, which is a potent nucleophile.[10] This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations and condensations.
Condensation Reactions for Heterocycle Synthesis
A major application of this compound and its esters is in the synthesis of fluorinated heterocyclic systems. The 1,3-dicarbonyl arrangement is perfectly suited for condensation reactions with binucleophilic reagents like hydrazines, ureas, or amidines. These reactions provide direct routes to valuable scaffolds in medicinal chemistry.
Case Study: Synthesis of Fluorinated 2-Thiouracil Analogs
The utility of this synthon is well-demonstrated in the synthesis of pharmaceutically relevant molecules. For example, ethyl 4,4,4-trifluoroacetoacetate is a key precursor for creating fluorinated 2-thiouracil analogs, which have been investigated as potential antithyroid agents.[8]
The general workflow for such a synthesis involves the condensation of the β-ketoester with thiourea. The electron-withdrawing CF₃ group facilitates the cyclization and dehydration steps, leading to the formation of the target heterocycle.
Caption: Synthetic workflow for fluorinated 2-thiouracil analogs using ETFAA.
Experimental Protocol: Representative Synthesis
While protocols for the free acid are less common, the following illustrates a general procedure for a condensation reaction using its widely available ethyl ester, ETFAA. This protocol is representative of the methodologies used to construct heterocyclic frameworks.
Objective: Synthesis of a substituted pyrimidine via condensation.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Reagents: To the sodium ethoxide solution, add thiourea and stir until it is fully dissolved.
-
Initiation of Condensation: Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water.
-
Carefully neutralize the solution with dilute hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure heterocyclic compound.
Self-Validation: The success of the synthesis can be validated through standard analytical techniques. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, comparing the obtained data with expected values.[9][11] The melting point of the purified solid should also be sharp and consistent with literature values, if available.
Safety and Handling
4,4,4-Trifluoro-3-oxobutanoic acid and its derivatives are reactive chemicals that require careful handling in a well-ventilated area, preferably a fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.
-
Incompatibilities: Avoid contact with strong bases, strong acids, and strong reducing agents.[12] Some related compounds are reported to react violently with water.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from sources of ignition.[3][12]
Always consult the specific Safety Data Sheet (SDS) for the compound before use.[12][13]
Conclusion
4,4,4-Trifluoro-3-oxobutanoic acid is more than a simple carboxylic acid; it is a highly activated and versatile synthetic building block. The profound electronic influence of the trifluoromethyl group governs its reactivity, stabilizes its enol tautomer, and provides a powerful tool for introducing fluorine into complex molecules. For scientists in drug discovery and organic synthesis, understanding the nuanced chemical properties of this compound opens the door to the efficient construction of novel, fluorinated carbocyclic and heterocyclic structures with significant potential for biological activity.
References
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Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. Retrieved from [Link]
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Sci-Hub. (n.d.). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]
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ChemBK. (n.d.). 4,4,4-trifluoro-3-oxobutanoic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Quick Company. (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Retrieved from [Link]
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Kliukin, K. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 858–862. Retrieved from [Link]
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ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Mass spectrum (electron ionization) of Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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KISTI. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]
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Boltacheva, N. S., et al. (2012). Unusual transformations of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate. Russian Chemical Bulletin, 61(3), 563–567. Retrieved from [Link]
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